N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine
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Overview
Description
N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol It is known for its unique structure, which includes a bromine atom and a benzoxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine typically involves the reaction of 8-bromo-2,3,4,5-tetrahydro-1-benzoxepine with hydroxylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The bromine atom in the benzoxepine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the benzoxepine ring, leading to a diverse array of products.
Scientific Research Applications
N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine include other benzoxepine derivatives and hydroxylamine derivatives. Examples include:
- 8-bromo-2,3,4,5-tetrahydro-1-benzoxepine
- Hydroxylamine derivatives with different substituents
Uniqueness
What sets this compound apart is its specific combination of a bromine atom and a benzoxepine ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
2378510-93-9 |
---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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